![molecular formula C19H20FNO6S2 B2514105 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1798490-80-8](/img/structure/B2514105.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C19H20FNO6S2 and its molecular weight is 441.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a sulfonamide compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with sulfonyl groups and a dihydrobenzo[b][1,4]dioxin moiety. The molecular formula is C_{18}H_{19F_2N_2O_6S_2 with a molecular weight of approximately 442.48 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H19F2N2O6S2 |
Molecular Weight | 442.48 g/mol |
CAS Number | 796092-26-7 |
Purity | NLT 98% |
Enzyme Inhibition
Research has demonstrated that compounds related to this compound exhibit significant enzyme inhibitory activities. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds synthesized from the same dihydrobenzo[b][1,4]dioxin scaffold were tested for their ability to inhibit AChE, an enzyme crucial in neurodegenerative diseases such as Alzheimer's. The results indicated promising inhibitory potential, suggesting that these compounds could be developed as therapeutic agents for cognitive disorders .
- α-Glucosidase Inhibition : Another study highlighted the potential of these compounds in managing Type 2 Diabetes Mellitus (T2DM) by inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized sulfonamides showed varying degrees of inhibition, which correlates with their structural modifications .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. For example, some derivatives demonstrated moderate to high activity against various pathogenic fungi .
Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized a series of sulfonamide derivatives from 2,3-dihydrobenzo[1,4]dioxin and evaluated their biological activities. The findings revealed:
- Synthesis Methodology : The synthesis involved reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides under alkaline conditions to yield the target sulfonamide compounds .
- Biological Testing : The synthesized compounds were screened for their inhibitory effects on AChE and α-glucosidase. The results indicated that specific substitutions on the piperidine ring significantly enhanced inhibitory potency.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Substituent Effects : The presence of fluorine on the phenyl ring increased lipophilicity and improved binding affinity to target enzymes.
- Dihydrobenzo[b][1,4]dioxin Moiety : This structural component contributed to the overall biological activity by enhancing the stability and interaction with enzyme active sites.
科学研究应用
Enzyme Inhibition
Research indicates that compounds similar to 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine exhibit enzyme inhibitory properties. For instance:
- Acetylcholinesterase Inhibition : Compounds bearing piperidine moieties have been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition is relevant for treating conditions such as Alzheimer's disease and other cognitive disorders .
- Urease Inhibition : The sulfonamide group is known for its ability to inhibit urease, an enzyme linked to the pathogenesis of certain infections and conditions like kidney stones . This inhibition can lead to therapeutic applications in managing urinary tract infections.
Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies:
- Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is particularly noted for enhancing antibacterial efficacy .
Anticancer Research
The structural attributes of This compound position it as a candidate for anticancer drug development:
- Hybrid compounds containing sulfonamide and other pharmacophores have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer . The ability to modify the piperidine structure allows for the design of targeted therapies that can potentially overcome resistance mechanisms in cancer cells.
Therapeutic Potential in Diabetes Management
The compound's mechanism may also extend to managing diabetes through enzyme inhibition pathways that regulate glucose metabolism. Sulfonamide derivatives have been linked to hypoglycemic activity, making them candidates for further investigation in diabetes treatment .
Case Studies and Research Findings
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO6S2/c20-14-1-3-15(4-2-14)28(22,23)16-7-9-21(10-8-16)29(24,25)17-5-6-18-19(13-17)27-12-11-26-18/h1-6,13,16H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCWKJEFKAGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。